molecular formula C13H13NO5S2 B5834652 methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate

methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate

Cat. No.: B5834652
M. Wt: 327.4 g/mol
InChI Key: CFFRKUKUGKQGFU-UHFFFAOYSA-N
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Description

Methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate is a chemical compound with the molecular formula C14H15NO5S2 It is known for its unique structure, which includes a thiophene ring, a sulfonyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate can be achieved through several methods. One common approach involves the reaction of thiophene-2-carboxylic acid with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with methylamine to form the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The thiophene ring may also play a role in binding to biological targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-2-thiophenecarboxylate
  • Methyl 3-{[(4-nitrophenyl)sulfonyl]amino}-2-thiophenecarboxylate
  • Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate

Uniqueness

Methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 3-[(4-methoxyphenyl)sulfonylamino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5S2/c1-18-9-3-5-10(6-4-9)21(16,17)14-11-7-8-20-12(11)13(15)19-2/h3-8,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFRKUKUGKQGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5.00 g (0.032 mol) of 3-amino-2-carbomethoxythiophene dissolved in 40 mL of chloroform was added 7.73 mL (0.032 mol) of pyridine followed by 6.57 g (0.032 mol) of p-methoxybenzenesulfonyl chloride. The reaction mixture was stirred at room temperature for 5 h and then washed with 3N HCl and water. The organics were then dried over Na2SO4, filtered and concentrated in vacuo. The resulting cream colored solid was washed with ether and dried in vacuo to provide 6.89 g (66%) of the desired sulfonamide. Electrospray Mass Spec 328.2 (M+H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
7.73 mL
Type
reactant
Reaction Step Two
Quantity
6.57 g
Type
reactant
Reaction Step Three
Yield
66%

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